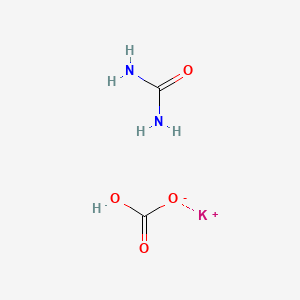
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- involves several steps. One common method includes the reaction of ethanesulfonamide with 2-chloroethyl isocyanate, followed by nitrosation using sodium nitrite in acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in different derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include sodium nitrite, hydrogen gas, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- involves its ability to act as an alkylating agent. The nitroso and chloroethyl groups can form reactive intermediates that alkylate DNA and other biological macromolecules, leading to cytotoxic effects . This mechanism is particularly relevant in its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl- can be compared with other similar compounds, such as:
Carmustine (BCNU): Another alkylating agent used in cancer treatment.
Lomustine (CCNU): Similar in structure and function, used in chemotherapy.
Semustine (MeCCNU): Another nitrosourea compound with anticancer properties.
These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties, which can influence their efficacy and toxicity profiles.
Eigenschaften
CAS-Nummer |
91893-37-7 |
|---|---|
Molekularformel |
C6H13ClN4O4S |
Molekulargewicht |
272.71 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[2-(methylsulfamoyl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C6H13ClN4O4S/c1-8-16(14,15)5-3-9-6(12)11(10-13)4-2-7/h8H,2-5H2,1H3,(H,9,12) |
InChI-Schlüssel |
SATDQZURIZSSKI-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CCNC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















